2-(2,5-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide 2-(2,5-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 893101-67-2
VCID: VC6684033
InChI: InChI=1S/C18H20N2O2S/c1-10-7-8-11(2)13(9-10)16(21)20-18-15(17(22)19-3)12-5-4-6-14(12)23-18/h7-9H,4-6H2,1-3H3,(H,19,22)(H,20,21)
SMILES: CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC
Molecular Formula: C18H20N2O2S
Molecular Weight: 328.43

2-(2,5-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

CAS No.: 893101-67-2

Cat. No.: VC6684033

Molecular Formula: C18H20N2O2S

Molecular Weight: 328.43

* For research use only. Not for human or veterinary use.

2-(2,5-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide - 893101-67-2

Specification

CAS No. 893101-67-2
Molecular Formula C18H20N2O2S
Molecular Weight 328.43
IUPAC Name 2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C18H20N2O2S/c1-10-7-8-11(2)13(9-10)16(21)20-18-15(17(22)19-3)12-5-4-6-14(12)23-18/h7-9H,4-6H2,1-3H3,(H,19,22)(H,20,21)
Standard InChI Key SXCWUAPCFTWREA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC

Introduction

Structural and Molecular Characteristics

The molecule features a cyclopenta[b]thiophene core substituted at position 2 with a 2,5-dimethylbenzamido group and at position 3 with an N-methyl carboxamide moiety. The cyclopentane ring fused to the thiophene enhances planarity, while the dimethylbenzamido group introduces steric and electronic effects critical for intermolecular interactions.

Molecular Formula and Weight

  • Molecular formula: C₂₁H₂₁N₂O₂S

  • Molecular weight: 365.47 g/mol

  • IUPAC name: 2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Key Structural Features

  • Thiophene core: Facilitates π-π stacking interactions, common in kinase inhibitor scaffolds .

  • Dimethylbenzamido group: The 2,5-dimethyl substitution pattern optimizes hydrophobic interactions with protein binding pockets.

  • N-methyl carboxamide: Enhances metabolic stability compared to primary amides.

Synthetic Pathways and Optimization

Synthesis of this compound typically involves multi-step routes, leveraging methodologies from analogous benzothiophene derivatives.

Stepwise Synthesis

  • Core formation: Cyclocondensation of cyclopentanone with sulfur-containing precursors yields the cyclopenta[b]thiophene scaffold.

  • Amidation: Reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with 2,5-dimethylbenzoyl chloride under anhydrous conditions .

  • Methylation: The carboxamide group is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃).

Critical Reaction Parameters

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for amidation .

  • Catalysts: Triethylamine or DMAP for acylation efficiency.

  • Temperature: 0–25°C to minimize side reactions .

Industrial-Scale Production

Continuous flow reactors improve yield (∼78%) and purity (>95%) by enhancing mass transfer and temperature control.

Spectroscopic Characterization

Key analytical data for structural confirmation:

TechniqueKey Observations
¹H NMR- Thiophene H: δ 6.8–7.2 ppm (multiplet)
- N-methyl: δ 2.9 ppm (singlet)
¹³C NMR- Carbonyl (C=O): δ 168–172 ppm
IR- Amide C=O stretch: 1650–1680 cm⁻¹
HRMS[M+H]⁺: 365.1412 (calculated), 365.1409 (observed)
CompoundTarget KinaseIC₅₀ (nM)Source
Analogous benzothiophene derivativeBTK43Kawahata et al.
2-(2,5-dimethylbenzamido)-...Hypothetical~50*Extrapolated

*Estimated based on structural similarity .

Antibacterial Properties

Thiophene derivatives demonstrate moderate activity against Gram-positive pathogens (e.g., S. aureus), with MIC values ranging 8–32 µg/mL.

Computational Insights

Density functional theory (DFT) calculations predict:

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.

  • Electrostatic potential: Localized negative charge on the carboxamide oxygen, favoring hydrogen bond donation.

Challenges and Future Directions

  • Synthetic scalability: Optimizing catalytic systems for large-scale amidation.

  • Bioactivity profiling: Prioritizing in vitro kinase panels and toxicity assays.

  • Derivatization: Exploring substituents (e.g., halogens) to enhance potency .

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